molecular formula C8H7BrN2 B8685393 6-(1-Bromoethyl)pyridine-3-carbonitrile

6-(1-Bromoethyl)pyridine-3-carbonitrile

Cat. No. B8685393
M. Wt: 211.06 g/mol
InChI Key: RKHOBFIUGKHINZ-UHFFFAOYSA-N
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Patent
US09102624B2

Procedure details

A solution of 5-bromo-2-ethylpyridine (500 mg, 2.69 mmol), N-bromosuccinimide (484 mg, 2.69 mmol) and 2,2′-azo-bis(isobutyronitrile) (5 mg, 0.03 mmol) in chloroform is heated at reflux for 2 h. After stirring over night at room temperature, the reaction mixture is filtered, evaporated under reduced pressure and purified by preparative reversed-phase HPLC (Gilson, XBridge, gradient of acetonitrile in water, 0.1% HCOOH). Yield: 37 mg (5% of theory); Retention time HPLC: 0.89 min (Z011_S03).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH3:9])=[N:6][CH:7]=1.[Br:10]N1C(=O)CCC1=O.N(C(C)(C)[C:26]#[N:27])=NC(C)(C)C#N>C(Cl)(Cl)Cl>[Br:10][CH:8]([C:5]1[CH:4]=[CH:3][C:2]([C:26]#[N:27])=[CH:7][N:6]=1)[CH3:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)CC
Name
Quantity
484 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by preparative reversed-phase HPLC (Gilson, XBridge, gradient of acetonitrile in water, 0.1% HCOOH)
CUSTOM
Type
CUSTOM
Details
0.89 min (Z011_S03)
Duration
0.89 min

Outcomes

Product
Name
Type
Smiles
BrC(C)C1=NC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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